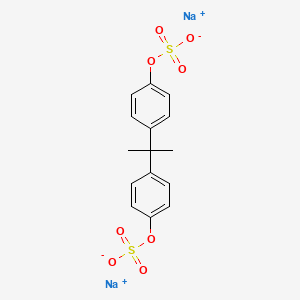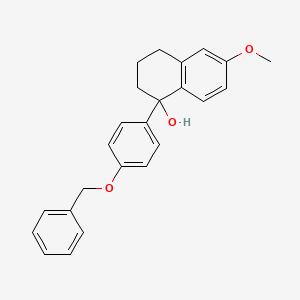
rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as rac-HMN-214, and it is a type of tetrahydronaphthalene that has been synthesized using a specific method. The synthesis method involves the use of various chemical reagents and catalysts to produce the final product. The compound has been extensively studied for its potential use in scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of rac-HMN-214 involves the inhibition of the microtubule network in cancer cells. Microtubules are essential for cell division, and the inhibition of their function can lead to cell death. Rac-HMN-214 binds to the colchicine binding site on microtubules, which disrupts their function and leads to the inhibition of cell division. Additionally, rac-HMN-214 has been shown to induce the accumulation of cells in the G2/M phase of the cell cycle, which is a critical phase for cell division.
Biochemical and Physiological Effects:
Rac-HMN-214 has several biochemical and physiological effects, including the inhibition of cell division, induction of apoptosis, and accumulation of cells in the G2/M phase of the cell cycle. Additionally, rac-HMN-214 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is essential for the growth and spread of cancer cells, and the inhibition of this process can lead to the inhibition of tumor growth.
実験室実験の利点と制限
One of the primary advantages of rac-HMN-214 for lab experiments is its potent anti-tumor activity against various types of cancer cells. Additionally, rac-HMN-214 has been shown to have a low toxicity profile, making it a potential candidate for cancer treatment. However, one of the limitations of rac-HMN-214 is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on rac-HMN-214. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, more studies are needed to investigate the potential use of rac-HMN-214 in combination with other anti-cancer agents to improve its efficacy. Furthermore, more research is needed to investigate the potential use of rac-HMN-214 in other areas of scientific research, such as neurodegenerative diseases and inflammatory disorders.
合成法
The synthesis of rac-HMN-214 involves the use of several chemical reagents and catalysts. The starting material for the synthesis is 4-benzyloxyphenylacetonitrile, which is then subjected to a series of chemical reactions to produce the final product. The synthesis begins with the reduction of 4-benzyloxyphenylacetonitrile using sodium borohydride to produce 4-benzyloxyphenylethanol. The next step involves the formation of a Grignard reagent using magnesium and methyl iodide, which is then added to the 4-benzyloxyphenylethanol to produce 4-(4-benzyloxyphenyl)butanol. The final step involves the cyclization of 4-(4-benzyloxyphenyl)butanol using a palladium catalyst to produce rac-HMN-214.
科学的研究の応用
Rac-HMN-214 has been extensively studied for its potential use in scientific research applications. One of the primary areas of research has been its potential as an anti-cancer agent. Studies have shown that rac-HMN-214 has potent anti-tumor activity against various types of cancer cells, including breast cancer, pancreatic cancer, and lung cancer. Additionally, rac-HMN-214 has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
特性
IUPAC Name |
6-methoxy-1-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-26-22-13-14-23-19(16-22)8-5-15-24(23,25)20-9-11-21(12-10-20)27-17-18-6-3-2-4-7-18/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAUMVPUGNCROD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

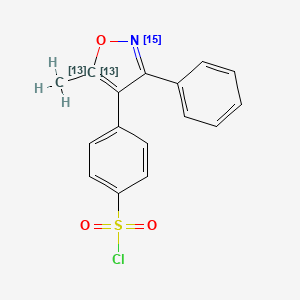
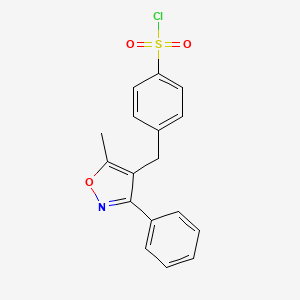
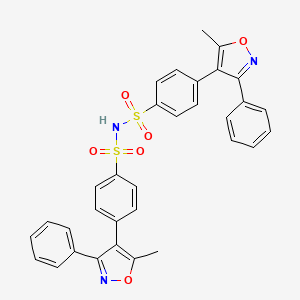

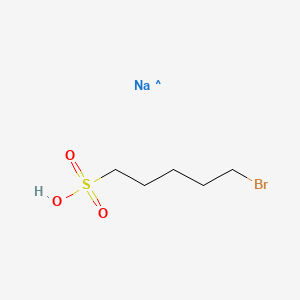
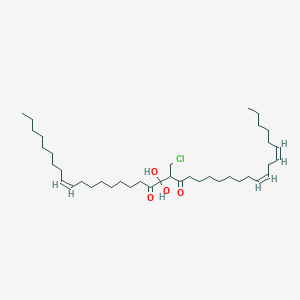
![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)

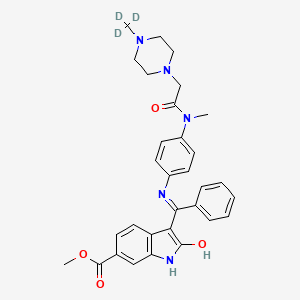
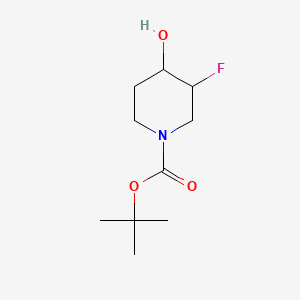
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
